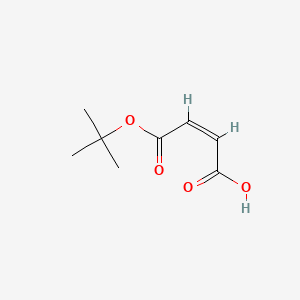

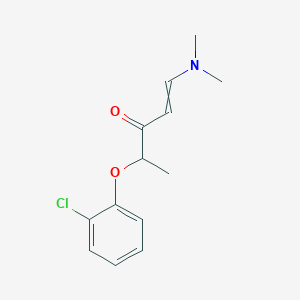

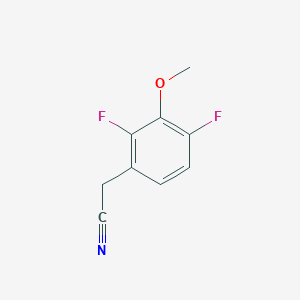

![molecular formula C14H11FO3 B1308904 3-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 887599-64-6](/img/structure/B1308904.png)

3-[(3-Fluorobenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3-Fluorobenzyl)oxy]benzoic acid is an organic compound belonging to the class of benzoic acids. It is a colorless solid that is soluble in organic solvents. It is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. The compound has been widely studied for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

3-[(3-Fluorobenzyl)oxy]benzoic acid serves as a substrate in chemical syntheses, particularly in the field of organic chemistry. Research has demonstrated the utility of fluorobenzyl alcohols for metal-mediated site-selective functionalization, leading to the synthesis of various fluorobenzoic acids. This process benefits from the use of protective groups like Triisopropylsilyl (TIPS), which has shown to enhance yield and facilitate further structural elaboration due to its stability in both basic and acidic media. This approach underscores the importance of direct metalation of fluorinated benzyl alcohols for producing a range of benzoic acids and lactones with high regioselectivity and operational simplicity, despite varying yields (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Analytical Chemistry and Environmental Tracing

Fluorobenzoic acids, including compounds structurally related to this compound, are employed as chemical tracers in various environmental and industrial applications. They are especially valued in hydrothermal, geothermal, leaching, and oilfield studies to track fluid flow paths and enhance oil recovery processes. The selection of fluorinated benzoic acids over radioactive tracers is motivated by their non-toxicity and low detection limits, attainable through advanced analytical techniques. This application signifies the critical role of fluorobenzoic acids in environmental science and engineering for optimizing resource extraction and management strategies (Kumar & Sharma, 2021).

Supramolecular Chemistry and Material Science

In material science, the structural modification of benzoic acids through fluorination has been explored to study its effects on supramolecular assemblies. The introduction of fluorine atoms into benzoic acid derivatives influences the mesomorphic thermal stabilities of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials. These studies highlight the impact of fluorine positioning and proton acceptor chain length on the mesomorphic stability, melting, and clearing temperatures of the complexes. Such research provides insights into designing supramolecular structures with tailored properties for advanced material applications (Bhagavath et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEUDJJYJYWQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424238 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887599-64-6 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

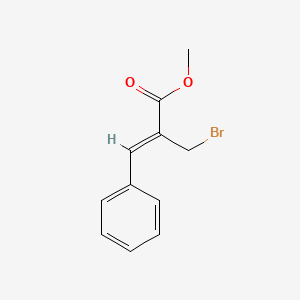

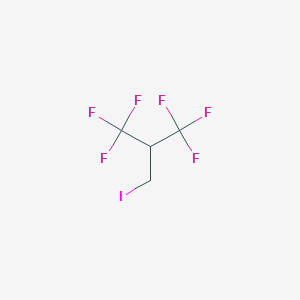

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

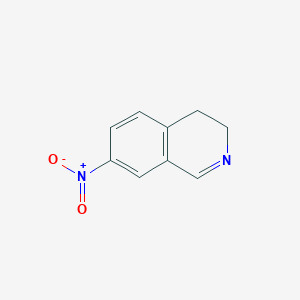

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)

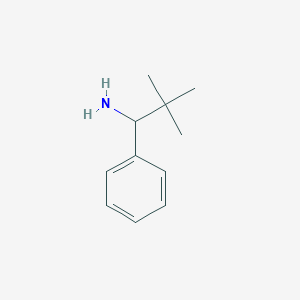

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)